molecular formula C16H16O5 B1254223 6'-Hydroxyangolensin CAS No. 204197-90-0

6'-Hydroxyangolensin

Cat. No. B1254223
CAS RN: 204197-90-0
M. Wt: 288.29 g/mol
InChI Key: UDALNYNLNYDPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-Hydroxyangolensin belongs to the class of organic compounds known as alpha-methyldeoxybenzoin flavonoids. These are flavonoids with a structure based on a 1, 2-diphenyl-2-propan-2-one. 6'-Hydroxyangolensin is considered to be a practically insoluble (in water) and relatively neutral molecule. 6'-Hydroxyangolensin has been primarily detected in urine. Within the cell, 6'-hydroxyangolensin is primarily located in the membrane (predicted from logP).
6'-Hydroxyangolensin is a stilbenoid.

Scientific Research Applications

Bioactive Compound Production

6'-Hydroxyangolensin, along with its related compound O-desmethylangolensin (O-DMA), has been identified as a bioactive metabolite produced by intestinal bacteria. Enterococcus faecium INIA P553 can produce these isoflavones with high efficiency, indicating potential applications in biotechnology for functional foods and probiotics (Gaya, Peirotén, Álvarez, Medina, & Landete, 2018).

Metabolism of Isoflavones

Studies on the metabolism of isoflavones, specifically from red clover, have identified 6'-Hydroxyangolensin as a metabolite in human urine. This finding is significant for understanding the metabolic pathways of isoflavones and their potential health benefits (Heinonen, Wähälä, & Adlercreutz, 2004).

Synthesis of Metabolites

Research has also focused on the synthesis of various metabolites, including 6'-Hydroxyangolensin. These efforts contribute to the broader understanding of phytoestrogens and their potential metabolites in humans (Salakka & Waehaelae, 1999).

Antifungal Activities

The compound has shown relevance in studies exploring the antifungal properties of certain limonoids. The structure-antifungal activity relationships of these compounds, including 6'-Hydroxyangolensin, offer insights into new therapeutic approaches (Abdelgaleil, Hashinaga, & Nakatani, 2005).

properties

CAS RN

204197-90-0

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O5/c1-9(10-3-5-12(21-2)6-4-10)16(20)15-13(18)7-11(17)8-14(15)19/h3-9,17-19H,1-2H3

InChI Key

UDALNYNLNYDPMV-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=C(C=C(C=C2O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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